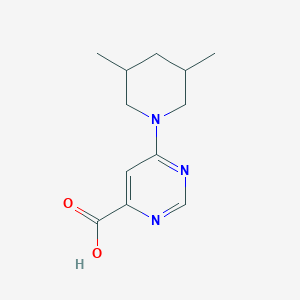
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid
Descripción general
Descripción
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a useful research compound. Its molecular formula is C12H17N3O2 and its molecular weight is 235.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
6-(3,5-Dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, synthesis, and relevant case studies that highlight its therapeutic potential.
- Molecular Formula: C13H19N3O2
- Molecular Weight: 249.31 g/mol
- CAS Number: 2004527-78-8
The compound is characterized by the presence of a pyrimidine ring substituted with a piperidine moiety, which is known to enhance biological activity through various mechanisms.
1. Anticancer Properties
Recent studies have indicated that derivatives of piperidine, including this compound, exhibit promising anticancer activity. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines, particularly in hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .
2. Neuroprotective Effects
Research has suggested that compounds containing piperidine can inhibit key enzymes associated with neurodegenerative diseases. Specifically, inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) have been identified as potential treatments for Alzheimer's disease. The incorporation of piperidine enhances the brain bioavailability of these compounds, making them suitable candidates for neuroprotective therapies .
3. Phosphodiesterase Inhibition
The compound may also act as a phosphodiesterase (PDE) inhibitor. PDEs are crucial in regulating intracellular signaling pathways; thus, their inhibition can lead to therapeutic effects in conditions such as heart disease and erectile dysfunction. Compounds with similar structures have demonstrated effective inhibition of PDE5, suggesting that this compound could have similar applications .
Case Studies and Research Findings
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. The introduction of the piperidine group is crucial for enhancing the biological activity of the final product.
Propiedades
IUPAC Name |
6-(3,5-dimethylpiperidin-1-yl)pyrimidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2/c1-8-3-9(2)6-15(5-8)11-4-10(12(16)17)13-7-14-11/h4,7-9H,3,5-6H2,1-2H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYDAPQPPVCOWJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)C2=NC=NC(=C2)C(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















